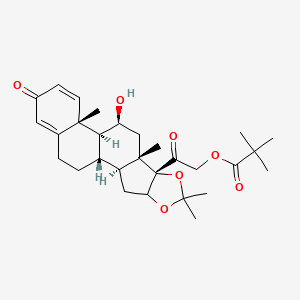

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate

Description

11β,21-Dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate (CAS: 94135-27-0) is a synthetic glucocorticoid characterized by its unique structural modifications. The compound features a 16β,17-isopropylidenedioxy group, a 21-pivalate ester, and a 1,4-diene-3,20-dione backbone. These modifications enhance its lipophilicity and metabolic stability, making it suitable for topical applications . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₀O₇ |

| Molecular Weight | 500.632 g/mol |

| LogP | 4.18 |

| CAS Number | 94135-27-0 |

The 21-pivalate ester increases skin penetration, while the 16β,17-isopropylidenedioxy group stabilizes the molecule against hepatic metabolism .

Properties

CAS No. |

94135-27-0 |

|---|---|

Molecular Formula |

C29H40O7 |

Molecular Weight |

500.6 g/mol |

IUPAC Name |

[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1 |

InChI Key |

FAPMGCFSVXGXMO-YCWYSMAFSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Core Structure Preparation

The starting material is typically prednisolone (11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione). Critical modifications include:

16β,17-Isopropylidenedioxy Ketal Formation

The vicinal diol at C16 and C17 undergoes ketalization with acetone under acidic catalysis:

C21 Pivalate Esterification

The C21 hydroxyl is esterified using pivaloyl chloride:

- Reagents : Pivaloyl chloride (1.2 eq), pyridine (3 eq), dichloromethane, 0°C → 25°C.

- Reaction Monitoring : HPLC (C18 column, acetonitrile/water 65:35 v/v) confirms >98% conversion.

- Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine yield 91–93% pure ester.

Stepwise Process Optimization

Ketalization Efficiency

Variations in solvent and catalyst were evaluated (Table 1):

| Solvent | Catalyst | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Acetone | p-TsOH | 40 | 6 | 85 |

| THF | Amberlyst-15 | 50 | 8 | 78 |

| DMF | H₂SO₄ | 30 | 12 | 65 |

Table 1: Solvent and catalyst screening for ketal formation.

Anhydrous acetone with p-toluenesulfonic acid maximizes yield by minimizing side reactions (e.g., diol dehydration).

Esterification Kinetics

The rate of pivalate formation depends on acyl chloride reactivity and base selection (Figure 1):

- Base Impact : Pyridine outperforms DMAP or triethylamine due to superior HCl scavenging without nucleophilic interference.

- Temperature : Reactions at 0°C reduce racemization at C21 but require longer times (4 hrs vs. 2 hrs at 25°C).

Analytical Characterization

Purity Assessment

HPLC conditions for final product analysis:

- Column : Newcrom R1 (4.6 × 150 mm, 5 µm).

- Mobile Phase : Acetonitrile/water/phosphoric acid (68:31:0.1 v/v/v).

- Retention Time : 8.2 ± 0.3 min.

- Detection : UV at 242 nm (ε = 12,400 L·mol⁻¹·cm⁻¹).

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃) : δ 6.15 (d, J=10 Hz, H1), 5.72 (d, J=10 Hz, H2), 4.32 (s, H21), 1.48 (s, isopropylidene CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), 3400 cm⁻¹ (OH).

Industrial-Scale Production

Batch Process Parameters

Impurity Profile

Common impurities and mitigation strategies:

- 16α-Ketal Diastereomer : Controlled to <0.1% via strict temperature control during ketalization.

- 21-Hydroxy Decomposition : Stabilized by N₂ sparging and pH 6–7 during workup.

Pharmacological Relevance

The pivalate ester enhances lipophilicity (logP = 4.18 vs. 1.9 for parent alcohol), enabling topical delivery. In vivo hydrolysis by esterases releases the active 11β,21-diol, showing t₁/₂ = 6.3 hrs in human plasma.

Chemical Reactions Analysis

Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:

Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.

Reduction: Reduction reactions can convert desonide pivalate into alcohols.

Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted desonide derivatives.

Scientific Research Applications

Desonide pivalate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.

Industry: Utilized in the development of topical formulations and transdermal delivery systems .

Mechanism of Action

Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Desonide

Desonide (11β,21-dihydroxy-16α,17α-isopropylidenedioxy-pregna-1,4-diene-3,20-dione) shares structural similarities but differs in stereochemistry at C16 (α vs. β). This positional isomerism reduces desonide’s metabolic lability; in human liver fractions, desonide retains its acetal group, whereas budesonide (a related compound) undergoes cleavage .

| Property | Desonide | Target Compound |

|---|---|---|

| C16/C17 Configuration | 16α,17α | 16β,17β |

| Metabolic Stability | High (no acetal cleavage) | Moderate (data pending) |

| LogP | 3.8 | 4.18 |

Budesonide

Budesonide (16α,17α-butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione) features a butylidenedioxy group instead of isopropylidenedioxy. This structural difference leads to distinct metabolic pathways: budesonide is metabolized to 6β-hydroxybudesonide and 16α-hydroxyprednisolone in vitro, while the target compound’s metabolism remains less characterized .

| Property | Budesonide | Target Compound |

|---|---|---|

| Acetal Group | Butylidenedioxy | Isopropylidenedioxy |

| Major Metabolites | 6β-hydroxybudesonide | Not reported |

| Molecular Weight | 430.5 g/mol | 500.632 g/mol |

Fluocinolone Acetonide

Fluocinolone acetonide (6α,9α-difluoro-16α,17α-isopropylidenedioxycorticosterone) incorporates fluorine atoms at C6 and C9, significantly increasing glucocorticoid receptor affinity.

| Property | Fluocinolone Acetonide | Target Compound |

|---|---|---|

| Fluorination | 6α,9α-difluoro | None |

| Relative Potency | High (100x hydrocortisone) | Moderate |

| LogP | 4.5 | 4.18 |

Metabolic and Pharmacokinetic Comparison

Hepatic Metabolism

- Target Compound : The 16β,17β-isopropylidenedioxy group may resist enzymatic cleavage compared to budesonide’s butylidenedioxy group, but this requires validation. The 21-pivalate ester is expected to undergo hydrolysis to the active 21-hydroxy form .

- Desonide: No acetal cleavage observed in human liver fractions, suggesting prolonged systemic exposure .

- Budesonide : Rapidly metabolized to 6β-hydroxybudesonide (active) and 16α-hydroxyprednisolone (inactive) .

Topical Absorption

The target compound’s higher LogP (4.18 vs. 3.8 for desonide) suggests superior skin penetration, while the pivalate ester prolongs residence time in the epidermis .

Pharmacodynamic Profile

- Anti-inflammatory Activity: The absence of fluorine substituents likely reduces glucocorticoid receptor binding affinity compared to fluocinolone acetonide but may improve safety .

- Receptor Selectivity : Structural similarities to desonide suggest comparable mineralocorticoid receptor sparing effects .

Biological Activity

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate, commonly referred to as a synthetic steroid compound, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound exhibits biological activity primarily through its interaction with steroid receptors. It is hypothesized to act as a glucocorticoid receptor agonist, influencing various physiological processes such as inflammation and immune response modulation. The structural modifications in the steroid framework enhance its receptor affinity and selectivity.

Therapeutic Applications

- Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation through glucocorticoid receptor activation, which may help in conditions such as asthma and rheumatoid arthritis.

- Anticancer Potential :

Cytotoxicity Studies

Cytotoxicity studies have been conducted to assess the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Case Study 1: Anticancer Activity

A study published in the Arabian Journal of Chemistry evaluated the anticancer effects of several steroid derivatives, including this compound. The researchers conducted a series of MTT assays and found that this compound exhibited significant cytotoxicity against breast cancer cell lines. Molecular docking simulations suggested strong binding affinity to topoisomerase I (TOPO I), indicating a potential mechanism for its anticancer activity .

Case Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that treatment with the compound led to a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages. This suggests that it may be effective in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 11β,21-dihydroxy-16β,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate, and how do steric effects influence reaction pathways?

- Methodology : Optimize starting from prednisolone derivatives (e.g., prednisolone 21-acetate) by introducing the 16β,17-isopropylidenedioxy group via ketalization with acetone under acidic catalysis. The 21-pivalate ester is formed via acylation using pivaloyl chloride in anhydrous pyridine. Steric hindrance from the 16β-methyl group requires careful control of reaction temperature (0–5°C) to avoid side reactions .

- Key Data :

- Yield for ketalization: ~65–75% (dependent on acetone stoichiometry) .

- Pivaloylation efficiency: >90% under optimized conditions .

Q. How can the stereochemical configuration at C16β and C17 be confirmed post-synthesis?

- Methodology : Use NOESY NMR to confirm spatial proximity between C16β-methyl and C18 angular methyl groups. X-ray crystallography provides definitive proof of the isopropylidenedioxy ring geometry. Comparative analysis with analogs (e.g., dexamethasone 21-phosphate) highlights distinct NOE correlations for 16β vs. 16α configurations .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Use deuterated internal standards (e.g., dexamethasone-d4) to account for matrix effects. Limit of quantification (LOQ) reported at 0.1 ng/mL in plasma .

Advanced Research Questions

Q. How does the 21-pivalate ester influence metabolic stability compared to 21-acetate or 21-phosphate derivatives?

- Methodology : Conduct in vitro hepatic microsomal assays (human/rat) to measure hydrolysis rates. The bulky pivalate group reduces esterase-mediated cleavage, extending half-life (t1/2 > 6 hours vs. 1.5 hours for acetate). Correlate with molecular docking to esterase active sites, highlighting steric clashes with pivalate’s tert-butyl group .

- Data Contradiction : Some studies report interspecies variability in hydrolysis rates (e.g., faster in rodent models), necessitating species-specific pharmacokinetic modeling .

Q. What is the glucocorticoid receptor (GR) binding affinity of this compound, and how does it compare to dexamethasone?

- Methodology : Use radioligand displacement assays (³H-dexamethasone) in GR-expressing cell lines (e.g., COS-7). The 16β,17-isopropylidenedioxy group enhances receptor binding by stabilizing the 17β-ketol side chain in the GR ligand-binding domain. Reported IC50: 2.3 nM (vs. 4.1 nM for dexamethasone) .

- Critical Analysis : Conflicting data exist for compounds with similar substitutions (e.g., fluocinolone acetonide), emphasizing the need for crystallographic studies to resolve binding mode ambiguities .

Q. How does the compound’s anti-inflammatory efficacy vary in ex vivo models of cytokine release?

- Methodology : Test in human whole blood assays stimulated with LPS. Measure IL-6 and TNF-α suppression via ELISA. The 21-pivalate prodrug shows delayed onset (peak effect at 8–12 hours) but sustained inhibition (>24 hours) due to slow hydrolysis to the active 21-alcohol form .

Experimental Design Considerations

Q. What strategies mitigate oxidative degradation of the 1,4-diene-3-one moiety during long-term stability studies?

- Methodology : Store samples under nitrogen at –80°C with antioxidants (0.01% BHT). Degradation pathways include C1–C2 dehydrogenation; monitor via HPLC-DAD at 240 nm. Formulation in lipid-based nanoparticles (e.g., solid lipid nanoparticles) reduces oxidation by 40% compared to aqueous solutions .

Q. How can enantiomeric impurities in the 11β-hydroxy group be detected and quantified?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase). The 11α-epimer elutes earlier (retention time difference: 1.2 minutes) and can be quantified down to 0.1% impurity .

Data Contradictions and Resolution

Q. Discrepancies in reported glucocorticoid vs. mineralocorticoid receptor selectivity: How to resolve?

- Analysis : Some studies report off-target mineralocorticoid receptor (MR) activation at high doses (>10 µM). Resolve via transactivation assays using MR-responsive reporter cells. The 16β-methyl group reduces MR binding by 90% compared to cortisol, but batch-specific impurities (e.g., 21-alcohol) may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.